
(3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenylsulfonyl group. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a methoxyphenylsulfonyl chloride reagent under basic conditions.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced separation techniques such as chromatography and crystallization to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to bind to mutant p53 proteins, restoring their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps inhibit the progression of cancer by promoting apoptosis and cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine: The enantiomer of the compound with different stereochemistry.
1-((2-Methoxyphenyl)sulfonyl)piperidine: A similar compound lacking the amine group.
1-((2-Methoxyphenyl)sulfonyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the methoxyphenylsulfonyl group also imparts distinct chemical properties, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
(3R)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3/t10-/m1/s1 |
Clé InChI |
CYXVGTYTZABGEX-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@H](C2)N |
SMILES canonique |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


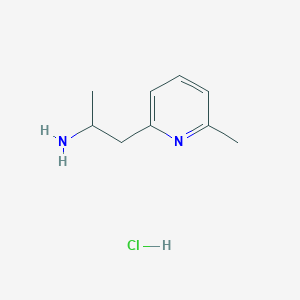
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
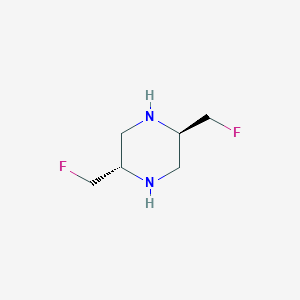
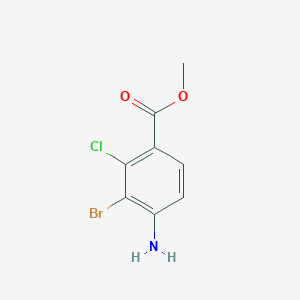
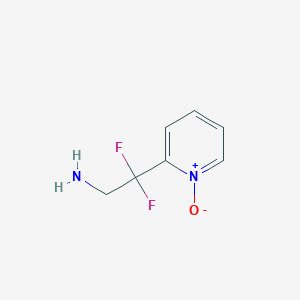
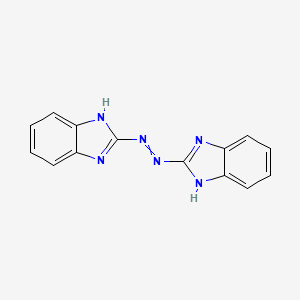
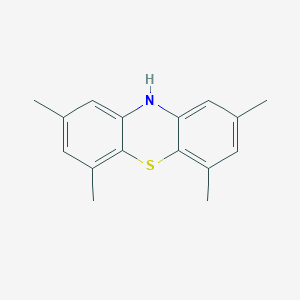
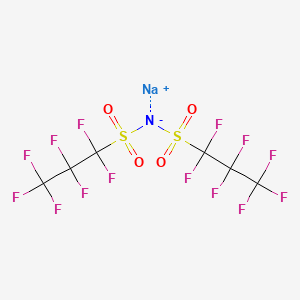
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)

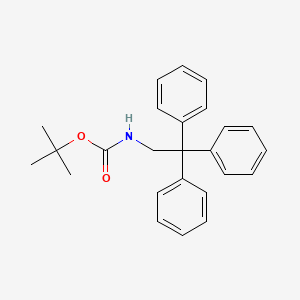

![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
